molecular formula C6H8N2O3 B1378514 4-Aminopyridine-2-carboxylic Acid Monohydrate CAS No. 1427475-29-3

4-Aminopyridine-2-carboxylic Acid Monohydrate

Cat. No.: B1378514
CAS No.: 1427475-29-3
M. Wt: 156.14 g/mol
InChI Key: OWCQNGYNBURFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridine-2-carboxylic Acid Monohydrate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 2-position

Scientific Research Applications

4-Aminopyridine-2-carboxylic Acid Monohydrate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of 4-Aminopyridine-2-carboxylic Acid Monohydrate is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .

Mode of Action

This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The enhanced neuronal signaling is the primary result of this interaction .

Biochemical Pathways

The inhibition of voltage-gated potassium channels affects the neuronal signaling pathways . The elongation of action potentials leads to an increased release of neurotransmitters, which in turn facilitates enhanced neuronal signaling . The downstream effects of this include potential augmentation of synaptic transmission and mitigation of neurological disorders .

Pharmacokinetics

The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . Formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound primarily involve the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the heightened release of neurotransmitters . These effects have the potential to augment synaptic transmission and mitigate neurological disorders .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is toxic in contact with skin or if inhaled .

Future Directions

4-Aminopyridine, a related compound, is suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . This suggests potential future directions for the use of 4-Aminopyridine-2-carboxylic Acid Monohydrate in medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2-carboxylic Acid Monohydrate typically involves the reaction of pyridine with oxalic acid or its derivatives . The reaction conditions generally include:

    Reagents: Pyridine and oxalic acid or oxalic anhydride.

    Solvents: Common solvents used include acetone, ethanol, and methanol.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Catalysts: In some cases, catalysts such as acids or bases may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous monitoring: To ensure optimal reaction conditions and yield.

    Purification steps: Including crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2-carboxylic Acid Monohydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation products: Nitro derivatives of this compound.

    Reduction products: Alcohol derivatives of this compound.

    Substitution products: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

4-Aminopyridine-2-carboxylic Acid Monohydrate can be compared with other similar compounds, such as:

Uniqueness

  • Structural differences : The position of the amino and carboxylic acid groups varies among these compounds, leading to differences in chemical reactivity and biological activity.
  • Specific applications : Each compound has unique applications based on its chemical properties and interactions with biological systems.

Properties

IUPAC Name

4-aminopyridine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.H2O/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCQNGYNBURFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427475-29-3
Record name 2-Pyridinecarboxylic acid, 4-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427475-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine-2-carboxylic Acid Monohydrate
Reactant of Route 2
4-Aminopyridine-2-carboxylic Acid Monohydrate
Reactant of Route 3
Reactant of Route 3
4-Aminopyridine-2-carboxylic Acid Monohydrate
Reactant of Route 4
4-Aminopyridine-2-carboxylic Acid Monohydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Aminopyridine-2-carboxylic Acid Monohydrate
Reactant of Route 6
Reactant of Route 6
4-Aminopyridine-2-carboxylic Acid Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.